5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a highly potent and selective, direct FXa inhibitor . It is a derivative of thiophene-2-carboxamide .
Synthesis Analysis
The synthesis of thiophene 2-carboxamide derivatives involves the cyclization of precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1 H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The molecular and electronic properties of the synthesized products were studied using density functional theory (DFT). They exhibited a close HOMO–LUMO energy gap (ΔE H-L), where the amino derivatives have the highest while the methyl derivatives were the lowest .Chemical Reactions Analysis
The structural variations such as (4-OMe on carboxamide Th 4) and replacement of carboxamide with azo moieties favor the activity in a positive manner .Physical And Chemical Properties Analysis
The compound is a derivative of thiophene-2-carboxamide . More specific physical and chemical properties are not available from the search results.Scientific Research Applications
Tandem Transformations in Gewald Thiophenes :
- Researchers studied novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study did not yield tetrazole derivatives but resulted in derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, highlighting unique synthetic routes (Pokhodylo et al., 2010).
Synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate :
- A novel compound was designed and synthesized, illustrating the diversity of synthetic approaches and the potential for discovering new chemical entities (Tang Li-jua, 2015).
Reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline :
- The study explored the reactivity of thiophene derivatives in electrophilic substitution reactions, yielding exclusively substituted derivatives at the 5-position of the thiophene ring, important for understanding the chemical behavior of thiophene-based compounds (Aleksandrov et al., 2020).
Facile Synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones :
- This research demonstrated the intramolecular cyclization of deprotonated forms of certain thiophene derivatives, leading to new bicyclic derivatives, expanding the scope of thiophene chemistry (Abu-El-Halawa et al., 2008).
Synthesis of 2-(Thien-2-yl)naphtho[1,2-d]thiazole :
- The synthesis and reactions of thiophene derivatives were studied, showing the formation of naphtho[1,2-d]thiazole and its exclusive electrophilic substitution at the 5-position of the thiophene ring, indicative of the potential for targeted synthesis (Aleksandrov et al., 2020).
Antimicrobial Evaluation and Docking Studies of Thiophene Derivatives :
- A study synthesized thiophene-2-carboxamides and evaluated their antimicrobial properties, demonstrating the potential of thiophene derivatives in medicinal chemistry applications (Talupur et al., 2021).
Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines :
- Research on thiazolo[5,4-d]pyrimidines revealed their molluscicidal properties, indicating the use of thiophene derivatives in pest control and environmental applications (El-bayouki & Basyouni, 1988).
Mechanism of Action
The compound is a highly potent and selective, direct FXa inhibitor . The antibacterial activity against two pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two of pathogenic Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) revealed that 7b records the highest activity index compared to ampicillin .
properties
IUPAC Name |
5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4O2S4/c17-11-3-1-9(27-11)13(23)21-15-19-7(5-25-15)8-6-26-16(20-8)22-14(24)10-2-4-12(18)28-10/h1-6H,(H,19,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDYFEOSARCFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
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